Synthesis and Characterization of 8-Iodoquinazolin-4(3H)-one: A Technical Guide
Synthesis and Characterization of 8-Iodoquinazolin-4(3H)-one: A Technical Guide
Abstract
This technical guide details the synthesis, purification, and characterization of 8-Iodoquinazolin-4(3H)-one , a critical intermediate in the development of kinase inhibitors and C8-functionalized quinazoline libraries. Unlike the common 6-iodo isomer, the 8-iodo derivative offers a unique vector for structure-activity relationship (SAR) exploration at the solvent-exposed region of the ATP-binding pocket. The protocol utilizes a modified Niementowski cyclization, optimized for regiochemical integrity and scalability.
Introduction & Strategic Value
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous approved drugs, including Idelalisib (PI3Kδ inhibitor) and Raltitrexed (antimetabolite).
While 6- and 7-substituted quinazolinones are widely available, 8-iodoquinazolin-4(3H)-one is synthetically more demanding but highly valuable. The iodine atom at the C8 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the introduction of solubilizing groups or heterocycles that project into the ribose-binding pocket of kinase targets.
Key Applications
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Late-Stage Diversification: C8-functionalization via cross-coupling.
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Fragment-Based Drug Discovery (FBDD): As a core scaffold for growing ligands.
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Isostere Replacement: Mimicking the adenine core of ATP.
Retrosynthetic Analysis
The most robust route to the 8-iodoquinazolinone core is the Niementowski cyclization , involving the condensation of an anthranilic acid derivative with a formamide equivalent.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
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Precursor: 2-Amino-3-iodobenzoic acid (CAS: 20776-54-9). Note: Ensure regiopurity; the 5-iodo isomer is a common impurity.
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Cyclizing Agent: Formamide (99%, deionized).
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Catalyst/Additive: Ammonium acetate (optional, enhances yield).
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Solvent: 2-Methoxyethanol (for higher temp stability) or neat Formamide.
Step-by-Step Synthesis
Reaction Scheme
2-Amino-3-iodobenzoic acid + Formamide
Protocol
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Charging: Add 2-Amino-3-iodobenzoic acid (5.0 g, 19.0 mmol) and Formamide (20 mL, excess).
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Reaction: Heat the mixture to 140–150 °C in an oil bath.
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Expert Insight: The reaction typically passes through a clear solution phase before the product begins to precipitate. Monitoring via TLC (10% MeOH in DCM) is crucial. The starting material is fluorescent; the product is less so.
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Duration: Maintain reflux for 4–6 hours . Ensure complete consumption of the acid to avoid difficult purification later.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a beige/off-white solid.
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Critical Step: Adjust pH to ~7 using dilute HCl if the solution remains basic (from ammonia byproduct), ensuring full precipitation.
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Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual formamide.
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Purification: Recrystallize from DMF/Ethanol (1:4) or Acetic Acid .
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Yield Expectations: 75–85%.[1]
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Appearance: Off-white to pale yellow needles.
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Characterization Data
Trustworthiness in synthesis relies on rigorous characterization. Below are the expected spectral data derived from standard quinazolinone shifts and the heavy-atom effect of iodine at C8.
Data Summary Table
| Technique | Parameter | Observed Value (Typical) |
| Appearance | Physical State | Off-white solid |
| Melting Point | Range | >280 °C (dec.) |
| MS (ESI+) | [M+H]+ | 272.95 m/z |
| Yield | Isolated | 82% |
NMR Spectroscopy Analysis[4][10][11][12][13][14]
¹H NMR (400 MHz, DMSO-d₆)
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δ 12.45 (br s, 1H, NH): The amide proton, typically broad and exchangeable with D₂O.
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δ 8.35 (dd, J = 7.9, 1.5 Hz, 1H, H-7): The proton ortho to the iodine. Deshielded by the paramagnetic anisotropy of the iodine atom and the peri-effect of the carbonyl.
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δ 8.18 (dd, J = 7.8, 1.5 Hz, 1H, H-5): The proton ortho to the carbonyl group (C4).
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δ 8.12 (s, 1H, H-2): The characteristic singlet of the pyrimidine ring.
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δ 7.28 (t, J = 7.9 Hz, 1H, H-6): The triplet meta to both the iodine and the carbonyl.
¹³C NMR (100 MHz, DMSO-d₆)
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C-4 (C=O): ~160.5 ppm.
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C-2 (C=N): ~146.8 ppm.
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C-8 (C-I): ~98.5 ppm (Significantly upfield due to the heavy atom effect of Iodine).
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Ar-C: ~144.0, 136.5, 127.0, 126.5, 122.0 ppm.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Conversion | Temperature too low (<130°C) | Ensure oil bath is at 150°C. Formamide decomposition (to CO and NH3) is slow but necessary to drive the reaction in some variants. |
| Sticky/Oily Product | Residual Formamide | Wash thoroughly with water. Recrystallize from Ethanol/Water.[2] |
| Low Yield | Sublimation of Iodine | Avoid overheating (>180°C). Use an efficient condenser. |
| Regioisomer Contamination | Impure Starting Material | Verify the purity of 2-amino-3-iodobenzoic acid by NMR before starting. The 5-iodo isomer leads to 6-iodoquinazolinone. |
Safety & Handling
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Iodinated Compounds: Organic iodides can be light-sensitive. Store the product in amber vials.
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Formamide: A known teratogen. Handle in a fume hood with appropriate PPE (gloves, goggles).
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High Temperature: The reaction requires heating near the boiling point of solvents. Ensure glassware is free of star cracks to prevent failure under thermal stress.
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
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Niementowski Quinazoline Synthesis: The foundational method for constructing the quinazolinone core.[3]
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Source:
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Microwave-Assisted Synthesis: Modern vari
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Source:
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Characterization of Quinazolinones: General spectral d
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Source:
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Precursor Synthesis (Sandmeyer): Method for iodobenzoic acids.[2][1][4]
